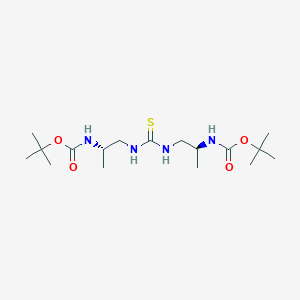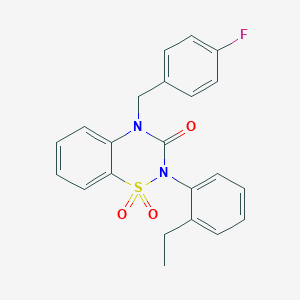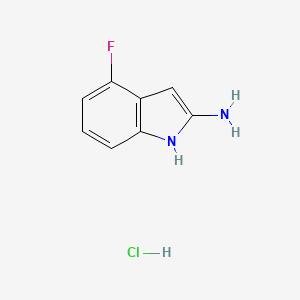
di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is a synthetic compound characterized by its unique molecular structure. It contains two tert-butyl groups, two stereocenters, and a thiocarbonyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate typically involves the following steps:
Starting Materials: : The synthesis starts with appropriate starting materials such as tert-butyl isocyanate, (S)-propan-1,2-diamine, and thiophosgene.
Reaction Conditions: : The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or unwanted side reactions.
Step-by-Step Synthesis
Step 1: : (S)-Propan-1,2-diamine reacts with thiophosgene to form the intermediate thiocarbonyl compound.
Step 2: : The intermediate compound is then treated with tert-butyl isocyanate to yield the final product, this compound.
Industrial Production Methods
While industrial production methods may vary, they generally follow the outlined synthetic steps on a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized to produce various oxidized derivatives.
Reduction: : Reduction reactions can convert the thiocarbonyl group into a thiol or other reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonyl carbon.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxidized carbonyl or sulfoxide derivatives, while reduction can produce thiol compounds.
Applications De Recherche Scientifique
Chemistry
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactivity with amino groups.
Medicine
The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with thiocarbonyl or carbamate groups.
Industry
Industrially, it finds applications in the production of specialty chemicals and as an intermediate in manufacturing advanced materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action involves its thiocarbonyl and carbamate groups, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering the enzyme's function. Pathways involving thiol-disulfide exchange and carbamate hydrolysis are commonly affected.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-Butyl dicarbonate (Boc2O): : Similar protecting group but lacks thiocarbonyl functionality.
Thiophosgene (CSCl2): : Contains a thiocarbonyl group but is more reactive and used primarily as a reagent.
tert-Butyl isocyanate (t-BuNCO): : Shares the tert-butyl carbamate group but without the thiocarbonyl feature.
Uniqueness
The uniqueness of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate lies in its dual functionality, combining the reactivity of both carbamate and thiocarbonyl groups. This makes it a versatile compound in synthetic chemistry and a valuable tool in biological and industrial applications.
There you have it! Hope this covers all your bases. Anything else you’d like to know?
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamothioylamino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXXKNCBBHKRKS-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=S)NC[C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one](/img/structure/B2855388.png)
![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2855397.png)
![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)

![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)
